ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
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Overview
Description
Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an appropriate ester, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity.
Mechanism of Action
The mechanism of action of ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate
- Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Uniqueness
Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a complex molecular structure characterized by the presence of both a pyrazole ring and an oxazine ring. Its unique structural properties contribute to its potential interactions with various biological targets.
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Exhibits potential as a phosphodiesterase inhibitor |
6-Methylpyrazolo[3,4-b]quinolin-4(5H)-one | Structure | Different pharmacological profile |
4-Amino-3-methylpyrazole | Structure | Studied for anti-inflammatory properties |
Anti-inflammatory Effects
Research indicates that this compound acts as a phosphodiesterase type 4 (PDE4) inhibitor . PDE4 is implicated in inflammatory processes; thus, inhibiting this enzyme can reduce the production of pro-inflammatory cytokines. Studies have shown that certain derivatives of this compound exhibit promising anti-inflammatory activity comparable to established drugs like indomethacin .
Antimicrobial Properties
Preliminary investigations suggest that this compound may also possess antimicrobial properties . These findings warrant further exploration to determine its efficacy against various pathogens . The potential for developing new antibiotics or adjunct therapies for infections is particularly noteworthy.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may inhibit or activate enzymes and receptors involved in critical biological pathways. Molecular docking studies have been employed to evaluate the binding affinities of this compound with phosphodiesterase enzymes, revealing enhanced binding in specific derivatives compared to the parent compound .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A series of compounds related to this compound were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Compounds showed significant inhibition of inflammatory markers in cellular assays .
- Pharmacokinetic Profiles : In vivo studies demonstrated favorable pharmacokinetic profiles for certain derivatives of this compound. These studies indicated good oral bioavailability and stability in biological systems .
- Comparative Analysis : Comparative studies with other pyrazolo derivatives revealed that this compound has distinct therapeutic potentials due to its unique structural features .
Properties
IUPAC Name |
ethyl 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-15-10(14)8-5-9-13(12-8)6-11(2,3)7-16-9/h5H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIGAIRLHGWIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CC(COC2=C1)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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